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Introduction
Synthetic oligonucleotides are crucial tools in research, diagnostics, and therapeutics. Their

chemical synthesis, while highly efficient, inevitably produces failure sequences, primarily

shorter oligonucleotides (shortmers) that lack the full-length sequence. For many applications,

especially in drug development, the purity of the final oligonucleotide product is critical.[1][2]

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of

synthetic oligonucleotides, offering high resolution and purity.[3][4] One of the most effective

and widely used HPLC-based strategies is the "DMT-on" or "trityl-on" purification method.[3][4]

This technique leverages the hydrophobic 5'-dimethoxytrityl (DMT) protecting group, which is

left on the full-length oligonucleotide after synthesis. This DMT group provides a strong

hydrophobic handle, allowing for excellent separation of the desired full-length product from the

less hydrophobic, uncapped failure sequences using reversed-phase HPLC (RP-HPLC).[3][4]

This application note provides detailed protocols for the purification of DMT-on oligonucleotides

using ion-pair reversed-phase HPLC (IP-RP-HPLC), including sample preparation,

chromatographic conditions, fraction collection, and post-purification processing (detritylation).

Principle of DMT-on HPLC Purification
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Solid-phase oligonucleotide synthesis proceeds in a stepwise manner. At each coupling step, a

small percentage of the growing chains may fail to react, resulting in "failure sequences." To

prevent these truncated sequences from further elongation, they are permanently "capped"

with an acetyl group. At the end of the synthesis, only the full-length oligonucleotides possess

the 5'-DMT group.

DMT-on RP-HPLC separates molecules based on hydrophobicity.[4] The highly lipophilic DMT

group makes the full-length oligonucleotide significantly more hydrophobic than the capped,

"DMT-off" failure sequences.[3][4] When the crude mixture is loaded onto a reversed-phase

column, the DMT-on product binds strongly, while the more hydrophilic failure sequences and

other small molecule impurities are washed away with a low concentration of organic solvent.

The purified DMT-on oligonucleotide is then eluted by increasing the organic solvent

concentration. Following collection, the DMT group is chemically cleaved (detritylation) to yield

the final, purified oligonucleotide.[4][5]

Caption: Principle of DMT-on reversed-phase HPLC purification.

Experimental Protocols
Materials and Reagents

Crude DMT-on oligonucleotide, dried

HPLC-grade Acetonitrile (ACN)

HPLC-grade Water

Triethylammonium Acetate (TEAA) buffer, 2.0 M solution

Trifluoroacetic acid (TFA) or Acetic Acid

3 M Sodium Acetate

Ethanol, absolute

Ammonium hydroxide (for pH adjustment if needed)

Equipment
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HPLC system with a UV detector and fraction collector

Reversed-phase HPLC column (e.g., C18, C8, or polystyrene-divinylbenzene)

Lyophilizer or vacuum centrifuge

pH meter

Vortex mixer

Centrifuge

Preparation of Mobile Phases
Buffer A (Aqueous Phase): 0.1 M TEAA in HPLC-grade water. To prepare 1 L, add 50 mL of

2.0 M TEAA to 950 mL of HPLC-grade water. Adjust pH to ~7.0 if necessary.

Buffer B (Organic Phase): 0.1 M TEAA in Acetonitrile. To prepare 1 L, add 50 mL of 2.0 M

TEAA to 950 mL of HPLC-grade ACN.

Detritylation Solution: 80% aqueous Acetic Acid or 2% aqueous Trifluoroacetic Acid (TFA).[5]

[6]

Precipitation Solution: 3 M Sodium Acetate, pH 5.2.

HPLC Purification Protocol
Sample Preparation: Dissolve the crude, dried DMT-on oligonucleotide in Buffer A or a

mixture of Buffer A and B that is weaker than the initial gradient conditions to a concentration

of approximately 10-20 O.D. units per mL. Vortex to ensure complete dissolution.

Column Equilibration: Equilibrate the reversed-phase column with the initial mobile phase

conditions (e.g., 95% Buffer A, 5% Buffer B) for at least 5-10 column volumes, or until a

stable baseline is achieved.

Injection: Inject the prepared oligonucleotide sample onto the column.
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Gradient Elution: Elute the column with a linear gradient of increasing Buffer B concentration.

A typical gradient might run from 5% to 70% Buffer B over 30-60 minutes. The DMT-off

failure sequences will elute early in the gradient, while the desired DMT-on product will elute

at a higher acetonitrile concentration.[3][5]

Fraction Collection: Monitor the elution profile at 260 nm. Collect the peak corresponding to

the DMT-on oligonucleotide. This is typically the major, most hydrophobic (latest eluting)

peak.[5]

Caption: General workflow for DMT-on oligonucleotide HPLC purification.

Post-Purification Detritylation and Isolation
Evaporation: Evaporate the collected fractions containing the purified DMT-on

oligonucleotide to dryness using a lyophilizer or vacuum centrifuge. This step removes the

majority of the volatile TEAA buffer and acetonitrile.[5]

Detritylation: Dissolve the dried sample in the detritylation solution (e.g., 200-500 µL of 80%

acetic acid). Let the reaction proceed at room temperature for 20-30 minutes.[7] The solution

may turn a faint orange color, indicating the release of the DMT cation.

Precipitation/Desalting:

Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold

absolute ethanol.[7] Mix well and place at -20°C for at least 30 minutes to precipitate the

oligonucleotide.

Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 15-30 minutes

to pellet the oligonucleotide.

Wash: Carefully decant the supernatant, which contains the cleaved DMT group and salts.

Wash the pellet with 70% ethanol and centrifuge again.

Drying: Decant the ethanol wash and dry the pellet under vacuum.

Final Preparation: Dissolve the purified, detritylated oligonucleotide pellet in nuclease-free

water or a suitable buffer for your application.
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Data Presentation: Typical HPLC Parameters
The optimal parameters for HPLC purification can vary depending on the oligonucleotide

sequence, length, and the specific column used. The following table provides a summary of

typical starting conditions.
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Parameter Typical Value / Condition Notes

Column

Reversed-Phase C18 or

Polystyrene-divinylbenzene

(PS-DVB)

C18 is common for shorter

oligos (<50 bases). PS-DVB

offers wider pH and

temperature stability.

Particle Size 5 - 10 µm

Smaller particles offer higher

resolution but generate higher

backpressure.

Pore Size 100 - 300 Å

Ensures oligonucleotide can

access the stationary phase

surface.

Mobile Phase A

0.1 M Triethylammonium

Acetate (TEAA) in Water, pH

~7.0

TEAA acts as an ion-pairing

agent to improve retention and

resolution.[8]

Mobile Phase B
0.1 M TEAA in Acetonitrile

(ACN)

Acetonitrile is the most

common organic modifier.

Flow Rate
1.0 - 5.0 mL/min (Analytical to

Semi-Prep)

Adjust based on column

diameter and length.

Column Temperature 50 - 70 °C

Elevated temperatures can

improve peak shape and

reduce secondary structures.

[9][10]

Gradient
5-70% Mobile Phase B over

30-60 minutes

Gradient slope can be

optimized to improve

separation of closely eluting

species.[9]

Detection UV at 260 nm
Wavelength for maximum

absorbance of nucleic acids.
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Peak Splitting: Can be caused by column degradation, a void in the stationary phase, or a

mismatch between the sample solvent and the mobile phase.[9] It can also indicate the

presence of closely related impurities, such as n-1 sequences that also contain a DMT

group.[9] Optimizing the gradient or temperature may improve resolution.

Low Recovery: Ensure complete dissolution of the sample. Check for precipitation during the

run. The oligonucleotide may be binding irreversibly to the column, which could indicate a

need for a different column chemistry or mobile phase.

Incomplete Detritylation: If analytical HPLC after detritylation shows a remaining DMT-on

peak, increase the incubation time or use a stronger acid (e.g., TFA instead of acetic acid),

but be cautious of potential depurination with excessive acid exposure.[4][7]

Conclusion
DMT-on reversed-phase HPLC is a robust and highly effective method for purifying synthetic

oligonucleotides to the high degree required for demanding applications in research and drug

development. The protocols and parameters outlined in this application note provide a solid

foundation for achieving excellent separation of full-length products from synthesis-related

impurities. Method optimization, particularly of the elution gradient and column temperature, will

ensure the highest possible purity for the target oligonucleotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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